molecular formula C12H8Br4N2 B14267571 4,4'-Bis(dibromomethyl)-2,2'-bipyridine CAS No. 152158-06-0

4,4'-Bis(dibromomethyl)-2,2'-bipyridine

Cat. No.: B14267571
CAS No.: 152158-06-0
M. Wt: 499.82 g/mol
InChI Key: HUXIECSHTDXNAC-UHFFFAOYSA-N
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Description

4,4’-Bis(dibromomethyl)-2,2’-bipyridine is a chemical compound known for its unique structure and reactivity It consists of two pyridine rings connected by a bipyridine linkage, with each pyridine ring substituted with two bromomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(dibromomethyl)-2,2’-bipyridine typically involves the bromination of 4,4’-dimethyl-2,2’-bipyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions usually involve refluxing the mixture to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for 4,4’-Bis(dibromomethyl)-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(dibromomethyl)-2,2’-bipyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form 4,4’-bis(methyl)-2,2’-bipyridine.

    Oxidation Reactions: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as sodium hydride or potassium carbonate.

    Reduction Reactions: Commonly performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Often conducted using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution Reactions: Products include 4,4’-bis(aminomethyl)-2,2’-bipyridine, 4,4’-bis(thiomethyl)-2,2’-bipyridine, and 4,4’-bis(alkoxymethyl)-2,2’-bipyridine.

    Reduction Reactions: The major product is 4,4’-bis(methyl)-2,2’-bipyridine.

    Oxidation Reactions: Products include 4,4’-bis(formyl)-2,2’-bipyridine and 4,4’-bis(carboxy)-2,2’-bipyridine.

Scientific Research Applications

4,4’-Bis(dibromomethyl)-2,2’-bipyridine has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Materials Science: Employed in the preparation of polymers and other materials with specific electronic or optical properties.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for compounds with biological activity.

    Coordination Chemistry: Utilized in the synthesis of coordination complexes with transition metals, which can have applications in catalysis and materials science.

Mechanism of Action

The mechanism of action of 4,4’-Bis(dibromomethyl)-2,2’-bipyridine depends on the specific application and reaction it is involved in. In substitution reactions, the bromomethyl groups act as electrophilic centers, allowing nucleophiles to attack and replace the bromine atoms. In reduction and oxidation reactions, the compound undergoes changes in the oxidation state of the carbon atoms in the bromomethyl groups.

Comparison with Similar Compounds

4,4’-Bis(dibromomethyl)-2,2’-bipyridine can be compared with other similar compounds such as:

    4,4’-Bis(chloromethyl)-2,2’-bipyridine: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.

    4,4’-Bis(methyl)-2,2’-bipyridine: Lacks the halogen atoms, making it less reactive in substitution reactions.

    4,4’-Bis(aminomethyl)-2,2’-bipyridine: Contains amino groups instead of bromomethyl groups, which can lead to different chemical properties and applications.

The uniqueness of 4,4’-Bis(dibromomethyl)-2,2’-bipyridine lies in its high reactivity due to the presence of bromomethyl groups, making it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

152158-06-0

Molecular Formula

C12H8Br4N2

Molecular Weight

499.82 g/mol

IUPAC Name

4-(dibromomethyl)-2-[4-(dibromomethyl)pyridin-2-yl]pyridine

InChI

InChI=1S/C12H8Br4N2/c13-11(14)7-1-3-17-9(5-7)10-6-8(12(15)16)2-4-18-10/h1-6,11-12H

InChI Key

HUXIECSHTDXNAC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(Br)Br)C2=NC=CC(=C2)C(Br)Br

Origin of Product

United States

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